

# Application Notes and Protocols: BI-853520 in Preclinical Animal Models

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## Compound of Interest

Compound Name: BI-853520

Cat. No.: B1574572

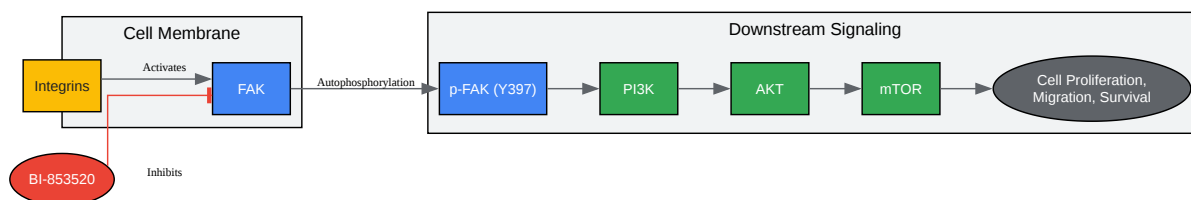
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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **BI-853520**, a potent and highly selective Focal Adhesion Kinase (FAK) inhibitor, in various preclinical animal models of cancer.

## Mechanism of Action

**BI-853520** is an ATP-competitive inhibitor of FAK (also known as PTK2), a non-receptor tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor receptors.<sup>[1]</sup> By targeting and inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397), **BI-853520** effectively disrupts downstream signaling pathways, including the PI3K/AKT/mTOR pathway.<sup>[2][3]</sup> This disruption impedes key processes involved in tumorigenesis, such as cell proliferation, migration, invasion, and survival.<sup>[1][2][4]</sup>



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**BI-853520** mechanism of action via FAK inhibition.

## Quantitative Data Summary

### In Vivo Dosage and Administration of **BI-853520**

The following table summarizes established dosages and administration routes for **BI-853520** across various cancer xenograft models. Oral gavage is the most common route of administration, with dosages typically ranging from 20 to 50 mg/kg.

Cancer Type	Animal Model	Dosage	Administration Route & Schedule	Vehicle	Reference
Prostate Adenocarcinoma	PC-3 Subcutaneous Xenograft (Nude Mice)	50 mg/kg	Oral Gavage, Once Daily (up to 8 weeks)	0.5% Methylcellulose	[5][3][4]
Ovarian Cancer	SKOV3 Orthotopic Xenograft (NSG Mice)	20 mg/kg	Oral, 5 times a week	DMSO	[2]
Breast Cancer	Py2T, 4T1, MTF1ECad Orthotopic (Syngeneic/Nude Mice)	50 mg/kg	Oral Gavage, Once Daily	Not Specified	[6][7]
Malignant Pleural Mesothelioma	Orthotopic Xenograft (Nude Mice)	20 mg/kg	Oral, 5 times a week (5 days on, 2 off)	Methylcellulose	[8]
Various Adenocarcinomas	Subcutaneous Xenograft Panel (Nude Mice)	50 mg/kg	Oral, Daily	Not Specified	[5][3]
Various Carcinomas	Xenograft Panel	As low as 6 mg/kg	Oral, Daily	Not Specified	[9]

## Pharmacokinetic Parameters in Mice

**BI-853520** demonstrates favorable pharmacokinetic properties in mice, supporting a once-daily dosing schedule.[9][10]

Parameter	Value	Administration	Reference
Oral Bioavailability (F)	>80% - 90%	Single Dose	[4][9]
Half-life ( $t_{1/2}$ )	~5 hours	Single Dose	[9]
Time to Cmax	~2 hours	Single Dose	[1]
Tolerance	Well tolerated up to 100 mg/kg	Daily, for several weeks	[9]

## Experimental Protocols

### Protocol 1: Subcutaneous Xenograft Tumor Growth Study

This protocol details the establishment of a subcutaneous prostate cancer xenograft model to evaluate the efficacy of **BI-853520**.

Objective: To assess the anti-tumor activity of **BI-853520** on the growth of subcutaneously implanted PC-3 tumors in immunodeficient mice.

Materials:

- Animals: Female nude mice (6-8 weeks old).[4]
- Cells: PC-3 prostate adenocarcinoma cells.[4]
- Reagents: Matrigel, cell culture medium (e.g., RPMI-1640), 0.5% methylcellulose.[4]
- Test Article: **BI-853520**.
- Equipment: Calipers, sterile syringes and needles, oral gavage needles.

Methodology:

- Cell Preparation: Culture PC-3 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 (v/v) mixture of culture medium and Matrigel to a final concentration of  $5 \times 10^7$  cells/mL.[4]

- Implantation: Subcutaneously implant  $5 \times 10^6$  cells (in a 100  $\mu\text{L}$  volume) into the flank of each mouse.[4]
- Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Randomization and Treatment: When average tumor volume reaches approximately 100  $\text{mm}^3$ , randomize mice into treatment and control groups ( $n=8/\text{group}$ ).[4]
  - Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally once daily.
  - Treatment Group: Administer **BI-853520** at 50 mg/kg, formulated in the vehicle, via oral gavage once daily.[4]
- Endpoint Analysis: Continue treatment for the specified duration (e.g., 28 days). Monitor animal weight and tumor volume throughout the study. At the study's conclusion, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis.[4]



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Workflow for a subcutaneous xenograft efficacy study.

## Protocol 2: Orthotopic Ovarian Cancer Model

This protocol is adapted for an orthotopic model, which can better recapitulate the tumor microenvironment.

Objective: To evaluate the efficacy of **BI-853520** in an orthotopic SKOV3 ovarian cancer model.

Methodology:

- Cell Preparation: Prepare  $4 \times 10^6$  SKOV3 cells in an appropriate buffer for injection.[2]

- Implantation: Inoculate the prepared cells into the appropriate anatomical location (e.g., intraperitoneally or into the ovarian bursa) of 8-week-old female NSG mice.[2]
- Treatment: Initiate therapy 3 days post-injection.[2]
  - Control Group: Administer vehicle control orally on a daily schedule.[2]
  - Treatment Group: Administer **BI-853520** at 20 mg/kg orally, five times a week.[2]
  - Combination Group (Optional): Administer **BI-853520** (20 mg/kg) in combination with a chemotherapeutic agent like paclitaxel (2.5 mg/kg, intraperitoneal, weekly).[2]
- Endpoint Analysis: After the designated treatment period (e.g., six cycles), euthanize the animals and collect tumor samples for further analysis.[2]

## Protocol 3: Pharmacodynamic Analysis of FAK Inhibition

Objective: To confirm target engagement by measuring the inhibition of FAK autophosphorylation in tumor tissue following **BI-853520** treatment.

Methodology:

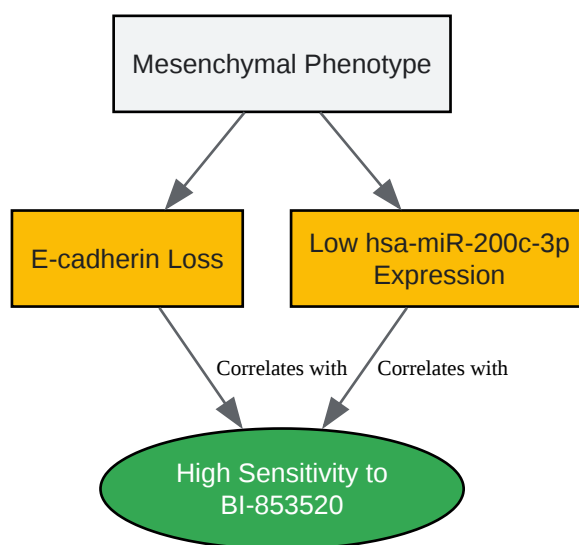
- Sample Collection: Collect tumor tissues from treated and control animals at specified time points after the final dose.
- Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen or process them for protein extraction. Homogenize the tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Western Blotting:
  - Determine the protein concentration of the lysates.
  - Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.[2]

- Use an appropriate loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.
- Incubate with corresponding secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Analysis: Quantify the band intensities. A significant decrease in the ratio of p-FAK to total FAK in the **BI-853520**-treated group compared to the control group indicates effective target inhibition.[2]

## Biomarkers for Efficacy

Preclinical studies have identified key biomarkers that correlate with a higher sensitivity to **BI-853520**. Efficacy is strongly linked to a mesenchymal tumor phenotype.[5][3]

- Loss of E-cadherin: Tumors lacking E-cadherin expression show significantly higher response rates.[5][3][4]
- Low miR-200c-3p Expression: Low expression of this epithelial-specific microRNA, which promotes E-cadherin expression, is also strongly correlated with efficacy.[1][3]



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Relationship between tumor phenotype and **BI-853520** sensitivity.

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